Cas no 2137757-38-9 (2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)

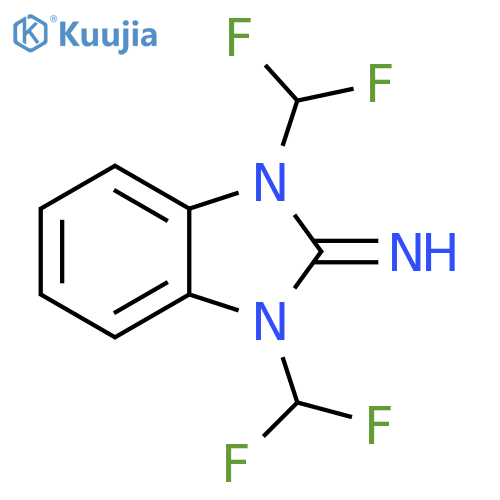

2137757-38-9 structure

商品名:2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-

2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-

- 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine

- 1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine

- 1,3-Bis(difluoromethyl)benzimidazol-2-imine

- EN300-741922

- 2137757-38-9

-

- インチ: 1S/C9H7F4N3/c10-7(11)15-5-3-1-2-4-6(5)16(8(12)13)9(15)14/h1-4,7-8,14H

- InChIKey: WWYOJCTYWJTQKW-UHFFFAOYSA-N

- ほほえんだ: C1(=N)N(C(F)F)C2=CC=CC=C2N1C(F)F

計算された属性

- せいみつぶんしりょう: 233.05760988g/mol

- どういたいしつりょう: 233.05760988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 30.3Ų

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- ふってん: 235.5±50.0 °C(Predicted)

- 酸性度係数(pKa): 4.38±0.20(Predicted)

2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-741922-1.0g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 1.0g |

$1500.0 | 2024-05-24 | |

| 1PlusChem | 1P01EJ11-5g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 5g |

$5438.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ11-250mg |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 250mg |

$981.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ11-2.5g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 2.5g |

$3696.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ11-10g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 10g |

$8034.00 | 2023-12-19 | |

| 1PlusChem | 1P01EJ11-1g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 1g |

$1916.00 | 2023-12-19 | |

| Enamine | EN300-741922-10.0g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 10.0g |

$6450.0 | 2024-05-24 | |

| Enamine | EN300-741922-0.25g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 0.25g |

$743.0 | 2024-05-24 | |

| Enamine | EN300-741922-2.5g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 2.5g |

$2940.0 | 2024-05-24 | |

| Enamine | EN300-741922-5.0g |

1,3-bis(difluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-imine |

2137757-38-9 | 95% | 5.0g |

$4349.0 | 2024-05-24 |

2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro- 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2137757-38-9 (2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 624-75-9(Iodoacetonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量